6-Butoxyoxan-3-one
Description
6-Butoxyoxan-3-one is a cyclic ketone featuring an oxane (tetrahydropyran) backbone substituted with a butoxy group at the 6-position. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 172.22 g/mol. For instance, details the synthesis of 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one using peroxides and halogenating agents, suggesting that similar reagents (e.g., PCl₅ or PBr₃) may be employed for introducing substituents in cyclic ketones .
Its stability under normal conditions is presumed comparable to structurally related compounds, though thermal decomposition may release toxic fumes due to ether cleavage .
Properties
CAS No. |
65712-90-5 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
6-butoxyoxan-3-one |
InChI |
InChI=1S/C9H16O3/c1-2-3-6-11-9-5-4-8(10)7-12-9/h9H,2-7H2,1H3 |
InChI Key |
QYCRUPBZQUGKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CCC(=O)CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxyoxan-3-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 6-butoxyhexanoic acid, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to promote ring closure.
Another method involves the use of a base-catalyzed intramolecular cyclization of 6-butoxyhexanal. This reaction can be performed using a strong base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction conditions are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Butoxyoxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxanone ring to a diol or other reduced forms.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted oxanones with different functional groups.
Scientific Research Applications
6-Butoxyoxan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Butoxyoxan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the butoxy group and the oxanone ring, which can participate in various chemical transformations.
Comparison with Similar Compounds
Structural Analogs and Properties
The table below compares 6-Butoxyoxan-3-one with two analogs: 6-(benzyloxy)oxepan-3-one (a 7-membered ring analog) and 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one (a bicyclic derivative).
Research Findings and Challenges
- Synthetic Challenges : Introducing bulky substituents (e.g., butoxy) on cyclic ketones may require optimized catalysts to improve yields. demonstrates significant yield variability (20–70%) based on reagent choice .
- Ecological Impact : Butoxy derivatives may exhibit moderate environmental persistence due to their alkyl chain, whereas benzyloxy compounds could pose risks from aromatic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
